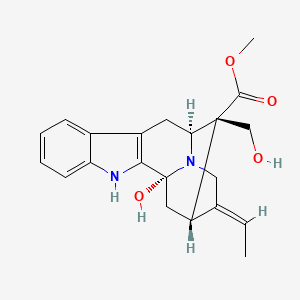
16-Epivoacarpine
概要
説明
Synthesis Analysis
The first enantiospecific total synthesis of 16-Epivoacarpine was accomplished from D-(+)-tryptophan methyl ester, highlighting the complexity and the precision required in synthesizing such intricate molecules (Yang, Rallapalli, & Cook, 2010). This synthesis is part of broader efforts to understand and replicate the biosynthetic pathways of indole alkaloids.
Molecular Structure Analysis
The molecular structure of this compound and its relatives, like voacarpine, is characterized by a complex indole core, which is a common feature among sarpagine indole alkaloids. The configuration at C5 and C15 and the geometry of the ethylidene side chain in voacarpine and Nβ-methylvoacarpine have been established through studies, providing insights into the structure of this compound (Braekman, Kaisin, Pecher, & Martin, 2010).
Chemical Reactions and Properties
The chemical behavior of this compound includes its participation in various synthetic reactions, such as the Corey-Kim oxidation, which has been used to synthesize biogenetic intermediates like 16-epi-vellosimine. This reactivity is crucial for understanding the compound's role in natural biosynthetic pathways and for potential synthetic applications (Yin, Ma, Rivas, & Cook, 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. While specific studies on these properties were not found, the general understanding of sarpagine alkaloids suggests that these compounds exhibit diverse physical characteristics based on their complex molecular frameworks.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and functional group transformations, are central to its potential applications in chemical synthesis and drug discovery. The enantiospecific and stereospecific syntheses of related sarpagine indole alkaloids provide valuable information on the chemical behavior of these compounds, which can be applied to this compound (Yu, Liao, & Cook, 2002).
科学的研究の応用
16-Epivoacarpine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of indole alkaloids.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 16-Epivoacarpine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it is believed to exert its effects by modulating neurotransmitter systems and interacting with various receptors in the nervous system. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neuronal activity and signaling pathways .
Similar Compounds:
Voacarpine: Another indole alkaloid with similar structural features.
Gelsemine: A related alkaloid isolated from the same plant, Gelsemium elegans.
Gelsevirine: Another compound from the Gelsemium genus with similar biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epivoacarpine typically involves the extraction from Gelsemium elegans. The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The plant material is processed to isolate the alkaloid, followed by purification steps to obtain the desired compound. The production process is optimized to ensure high yield and purity, making it suitable for research and potential pharmaceutical applications .
化学反応の分析
Types of Reactions: 16-Epivoacarpine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
特性
IUPAC Name |
methyl (1R,12S,13R,14S,15E)-15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-10-23-17-8-14-13-6-4-5-7-16(13)22-18(14)21(23,26)9-15(12)20(17,11-24)19(25)27-2/h3-7,15,17,22,24,26H,8-11H2,1-2H3/b12-3-/t15-,17-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROBSNVANUBAJZ-LWKNIGJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC4=C(C2(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3CC4=C([C@@]2(C[C@@H]1[C@@]3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-ethyl-3-methyl-1-benzofuran-2-yl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone](/img/no-structure.png)
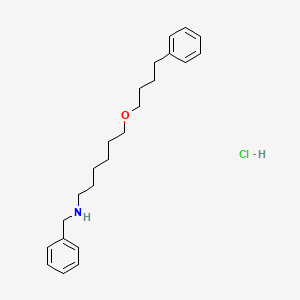
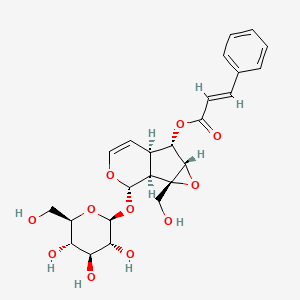

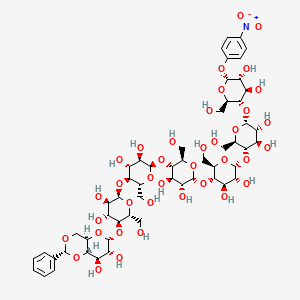
![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)
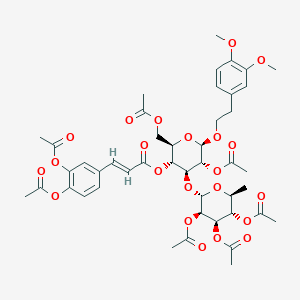
![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)